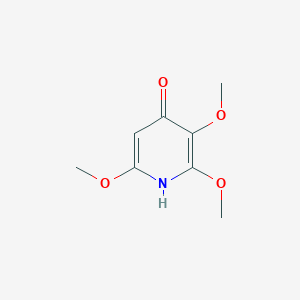
2,3,6-三甲氧基吡啶-4-醇
描述
2,3,6-Trimethoxypyridin-4-ol is a useful research compound. Its molecular formula is C8H11NO4 and its molecular weight is 185.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,3,6-Trimethoxypyridin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,6-Trimethoxypyridin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物化学:抗结核剂
“2,3,6-三甲氧基吡啶-4-醇”已用于抗结核剂的设计和合成。 这些化合物被评估对结核分枝杆菌的活性,在开发新的结核病疗法中至关重要 .
有机合成:杂环构建单元
在有机合成中,该化合物作为杂环构建单元。 它用于构建可以具有多种应用的复杂分子,范围从医药到材料科学 .
药物发现:MEK抑制剂
该化合物在MEK抑制剂的发现中发挥作用,MEK抑制剂是可以促进少突胶质细胞生成和髓鞘形成的药物,有可能为脱髓鞘疾病(如多发性硬化症)提供新的治疗方法 .
工业应用:化学合成
“2,3,6-三甲氧基吡啶-4-醇”用于工业应用中的化学合成过程。 它是促进科学知识进步和开发创新解决方案的多功能工具.
环境研究:分析研究
该化合物在环境研究中也具有相关性,它可用于分析研究,以了解环境过程以及有机化合物在自然环境中的行为 .
材料科学:先进材料开发
在材料科学中,“2,3,6-三甲氧基吡啶-4-醇”可以促进先进材料的开发。 它的特性可以用来创造具有特定特性的新材料,用于各种应用 .
生物活性
2,3,6-Trimethoxypyridin-4-ol is a compound of interest due to its diverse biological activities. This article explores its antimicrobial properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
2,3,6-Trimethoxypyridin-4-ol features a pyridine ring substituted with three methoxy groups and a hydroxyl group. Its chemical structure can be represented as follows:
The presence of methoxy groups enhances the lipophilicity of the compound, potentially improving its bioavailability and interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 2,3,6-trimethoxypyridin-4-ol. It has been shown to exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of 2,3,6-Trimethoxypyridin-4-ol
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
| Bacillus subtilis | 16 µg/mL |
These results indicate that 2,3,6-trimethoxypyridin-4-ol has potential as a broad-spectrum antimicrobial agent.
The mechanism by which 2,3,6-trimethoxypyridin-4-ol exerts its antimicrobial effects is not fully elucidated. However, it is believed to disrupt bacterial cell wall synthesis and inhibit key metabolic pathways. Molecular docking studies suggest that it may interact with specific bacterial enzymes involved in these processes.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study conducted by researchers demonstrated that 2,3,6-trimethoxypyridin-4-ol showed promising results in inhibiting the growth of multidrug-resistant strains of bacteria. The compound was tested against clinical isolates and exhibited lower MIC values compared to standard antibiotics .
- Synergistic Effects : Another investigation explored the synergistic effects of combining 2,3,6-trimethoxypyridin-4-ol with other antimicrobial agents. The results indicated enhanced antibacterial activity when used in combination with certain β-lactam antibiotics .
- In Vivo Studies : In vivo studies have shown that administration of 2,3,6-trimethoxypyridin-4-ol in animal models resulted in significant reduction in bacterial load in infected tissues. This suggests its potential for therapeutic use in treating bacterial infections .
Safety and Toxicity
While the antimicrobial activity is promising, safety evaluations are crucial. Preliminary toxicity studies indicate that 2,3,6-trimethoxypyridin-4-ol has a favorable safety profile at therapeutic doses. Further studies are needed to assess long-term effects and potential side effects.
属性
IUPAC Name |
2,3,6-trimethoxy-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO4/c1-11-6-4-5(10)7(12-2)8(9-6)13-3/h4H,1-3H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGIKKUWKZCDXLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)C(=C(N1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















